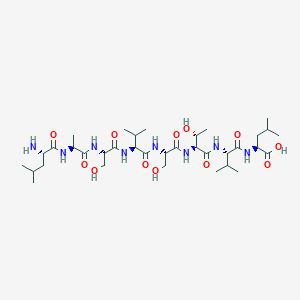
L-Leucyl-L-alanyl-L-seryl-L-valyl-L-seryl-L-threonyl-L-valyl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Leucyl-L-alanyl-L-seryl-L-valyl-L-seryl-L-threonyl-L-valyl-L-leucine is a synthetic peptide composed of eight amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. Peptides like this one are often studied for their biological activities and potential therapeutic uses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-alanyl-L-seryl-L-valyl-L-seryl-L-threonyl-L-valyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-leucine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-alanine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-serine, L-valine, L-serine, L-threonine, L-valine, and L-leucine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, allowing for the large-scale production of peptides.
化学反応の分析
Types of Reactions
L-Leucyl-L-alanyl-L-seryl-L-valyl-L-seryl-L-threonyl-L-valyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the serine and threonine residues, leading to the formation of hydroxylated products.
Reduction: Reduction reactions can modify the peptide’s functional groups, potentially altering its biological activity.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products Formed
Oxidation: Hydroxylated peptides.
Reduction: Reduced peptides with altered functional groups.
Substitution: Peptide analogs with different amino acid sequences.
科学的研究の応用
L-Leucyl-L-alanyl-L-seryl-L-valyl-L-seryl-L-threonyl-L-valyl-L-leucine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or enzyme inhibition properties.
Medicine: Explored for therapeutic uses, including drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of biomaterials and nanotechnology applications.
作用機序
The mechanism of action of L-Leucyl-L-alanyl-L-seryl-L-valyl-L-seryl-L-threonyl-L-valyl-L-leucine depends on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or cell membranes. The pathways involved may include signal transduction, enzyme inhibition, or membrane disruption.
類似化合物との比較
Similar Compounds
L-Leucyl-L-alanyl-L-seryl-L-valyl-L-seryl-L-threonyl-L-valyl-L-alanine: Similar structure but with an alanine residue at the C-terminus.
L-Leucyl-L-alanyl-L-seryl-L-valyl-L-seryl-L-threonyl-L-valyl-L-glycine: Similar structure but with a glycine residue at the C-terminus.
L-Leucyl-L-alanyl-L-seryl-L-valyl-L-seryl-L-threonyl-L-valyl-L-phenylalanine: Similar structure but with a phenylalanine residue at the C-terminus.
Uniqueness
L-Leucyl-L-alanyl-L-seryl-L-valyl-L-seryl-L-threonyl-L-valyl-L-leucine is unique due to its specific sequence of amino acids, which can confer distinct biological activities and properties. The presence of multiple valine and serine residues may influence its hydrophobicity and potential interactions with biological targets.
特性
CAS番号 |
630416-78-3 |
|---|---|
分子式 |
C35H64N8O12 |
分子量 |
788.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C35H64N8O12/c1-15(2)11-21(36)29(48)37-19(9)28(47)39-23(13-44)30(49)41-25(17(5)6)33(52)40-24(14-45)31(50)43-27(20(10)46)34(53)42-26(18(7)8)32(51)38-22(35(54)55)12-16(3)4/h15-27,44-46H,11-14,36H2,1-10H3,(H,37,48)(H,38,51)(H,39,47)(H,40,52)(H,41,49)(H,42,53)(H,43,50)(H,54,55)/t19-,20+,21-,22-,23-,24-,25-,26-,27-/m0/s1 |
InChIキー |
XPGUVJLEACBJNH-AXOWTQORSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N)O |
正規SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol](/img/structure/B14231715.png)
![5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid](/img/structure/B14231719.png)
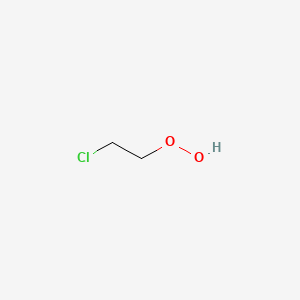
![4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14231732.png)
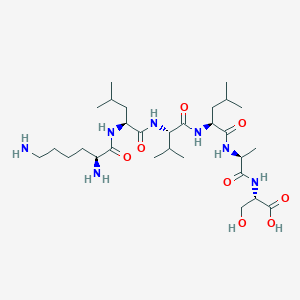
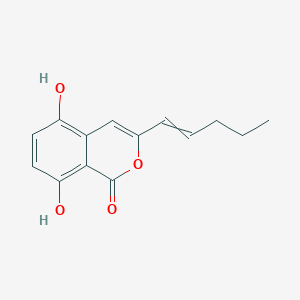
![3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid](/img/structure/B14231764.png)
![6-(4-Methyl-1,4-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14231771.png)

![3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione](/img/structure/B14231782.png)
![Pyrazinamine, 5-(2-benzofuranyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14231789.png)
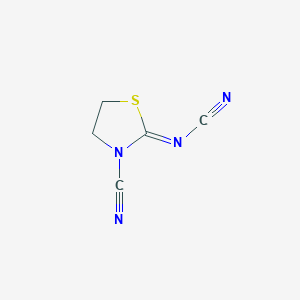
![8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)-](/img/structure/B14231808.png)
![Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate](/img/structure/B14231820.png)
